molecular formula C11H23ClN2O2 B1424825 N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220030-38-5

N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1424825
M. Wt: 250.76 g/mol
InChI Key: RFOMJZKZJYXUSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride” consists of a piperidine ring substituted with an ethoxypropyl group and a carboxamide group.

Scientific Research Applications

Synthesis and Optimization

  • Daiyan Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process involves acylation, deprotection, and salt formation, providing a new procedure for synthesizing similar compounds with high purity and yield (Wei et al., 2016).

Potential Antipsychotic Agents

  • M. H. Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, showing potential as antipsychotic agents (Norman et al., 1996).

Antidementia Agent Development

  • H. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, leading to the development of potent inhibitors for use as antidementia agents (Sugimoto et al., 1990).

Sigma Receptor Scintigraphy in Breast Cancer

  • V. Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in vivo. This study highlighted the potential of benzamides in imaging breast cancer due to their preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Inhibitors of HIV-1 Reverse Transcriptase

  • D. Romero et al. (1994) synthesized various analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride. These analogues, known as bis(heteroaryl)piperazines (BHAPs), demonstrated potent inhibition of HIV-1 reverse transcriptase, leading to clinical evaluation of specific compounds for HIV treatment (Romero et al., 1994).

properties

IUPAC Name

N-(3-ethoxypropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMJZKZJYXUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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